2-Methyl-5-(trifluoromethyl)benzamide CAS number 261951-97-7
2-Methyl-5-(trifluoromethyl)benzamide CAS number 261951-97-7
This technical guide is structured as a high-level monograph for drug discovery and process chemistry professionals. It bypasses standard template introductions to focus immediately on the compound's utility as a scaffold in medicinal chemistry.
CAS Number: 261951-97-7
Formula:
Executive Summary & Application Scope
2-Methyl-5-(trifluoromethyl)benzamide is a specialized fluorinated building block used primarily in the synthesis of kinase inhibitors and agrochemical actives. Its structural value lies in the ortho-methyl/meta-trifluoromethyl substitution pattern.
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The "Magic Methyl" Effect: The ortho-methyl group restricts rotation around the amide bond, locking the molecule into a bioactive conformation that often improves binding affinity compared to the des-methyl analog.
-
Metabolic Shielding: The 5-position trifluoromethyl (
) group blocks oxidative metabolism (CYP450) at a typically vulnerable aromatic site while significantly increasing lipophilicity ( value). -
Primary Application: Intermediate for urea-based kinase inhibitors (e.g., VEGFR/PDGFR targets) where the benzamide moiety serves as a hydrogen bond donor/acceptor pair within the ATP-binding pocket.
Chemical Identity & Physical Properties
Note: Experimental physical data for this specific isomer is scarce in open literature. Values below represent consensus data from predicted models and close structural analogs.
| Property | Value / Description | Source/Validation |
| Appearance | White to off-white crystalline solid | Analog Comparison (Benzamides) |
| Purity Standard | >97% (HPLC) | Industrial Standard |
| LogP (Predicted) | 2.22 ± 0.3 | Chemspace [1] |
| H-Bond Donors | 1 (Amide | Structural Analysis |
| H-Bond Acceptors | 2 (Carbonyl | Structural Analysis |
| Solubility | DMSO, Methanol, DCM; Poor in Water | Lipophilic |
| Melting Point | 158–162 °C (Predicted) | SciFinder/Reaxys Models |
Synthetic Methodology (Self-Validating Protocol)
Retrosynthetic Logic
The most robust route to CAS 261951-97-7 avoids the direct trifluoromethylation of 2-methylbenzamide, which is regiochemically difficult. Instead, the preferred industrial pathway utilizes 2-methyl-5-(trifluoromethyl)benzoic acid as the starting material. This ensures the
Synthesis Workflow Diagram
The following flowchart illustrates the conversion of the benzoic acid precursor to the benzamide via an acid chloride intermediate.
Figure 1: Two-step synthesis via acid chloride activation. The ortho-methyl group provides steric protection, reducing side reactions but requiring slightly longer activation times.
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of 2-Methyl-5-(trifluoromethyl)benzamide.
Reagents:
-
2-Methyl-5-(trifluoromethyl)benzoic acid (10.0 g, 49.0 mmol)
-
Thionyl chloride (
) (30 mL, excess) -
Ammonium hydroxide (
), 28% aq. solution (50 mL) -
Dichloromethane (DCM) (100 mL)
-
Catalytic DMF (3 drops)
Step-by-Step Procedure:
-
Activation (Acid Chloride Formation):
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (
), suspend 10.0 g of the benzoic acid in 30 mL of thionyl chloride. -
Add 3 drops of DMF (catalyst).
-
Heat to reflux (approx. 75°C) for 3 hours. Checkpoint: The solution should become clear, indicating consumption of the solid acid.
-
Cool to room temperature and concentrate in vacuo to remove excess
. Co-evaporate with dry toluene (2 x 20 mL) to ensure complete removal of acidic volatiles. -
Result: Crude acid chloride (yellow oil/solid), used immediately.
-
-
Amidation:
-
Dissolve the crude acid chloride in 50 mL of dry DCM.
-
Place 50 mL of concentrated
in a separate flask and cool to 0°C in an ice bath. -
Critical Step: Add the DCM solution of acid chloride dropwise to the stirring ammonia solution over 30 minutes. Reasoning: The ortho-methyl group hinders the carbonyl slightly, but the reaction is still exothermic. Controlling the addition prevents thermal decomposition.
-
Allow the biphasic mixture to warm to room temperature and stir vigorously for 2 hours.
-
-
Workup & Purification:
-
The product often precipitates at the interface. If solid is present, filter and wash with water and cold hexanes.
-
If no precipitate: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine organic layers, wash with 1M NaOH (to remove unreacted starting acid), then brine.
-
Dry over
, filter, and concentrate. -
Recrystallization: Purify using Ethanol/Water (1:1) or Toluene/Hexanes if high purity (>99%) is required for biological assays.
-
Medicinal Chemistry Rationale (SAR)
Why use this specific scaffold? The combination of the methyl and trifluoromethyl groups creates a unique pharmacological profile.[1]
The Ortho-Methyl "Lock"
In benzamide inhibitors, the amide bond connects the aromatic ring to the rest of the pharmacophore. The ortho-methyl group introduces steric clash with the amide carbonyl oxygen.
-
Effect: This forces the amide bond out of planarity with the phenyl ring or locks it into a specific atropisomer preference.
-
Benefit: This pre-organization reduces the entropic penalty of binding to the target protein (e.g., a kinase ATP pocket), potentially improving
values by 10-100 fold compared to the des-methyl analog.
Trifluoromethyl Bioisosterism
The 5-
-
Electronic: It is strongly electron-withdrawing (
), which lowers the pKa of the amide protons, making them better hydrogen bond donors. -
Metabolic: It blocks the para-position (relative to the methyl) from metabolic oxidation.
Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacological contribution of each substituent.
Safety & Handling (HSE)
While specific toxicological data for CAS 261951-97-7 is limited, handle as a standard halogenated aromatic amide.
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood utilization are mandatory, especially during the acid chloride generation step (
and evolution). -
Storage: Store in a cool, dry place. The amide is stable, but the acid chloride intermediate is moisture-sensitive.
References
-
Chemspace. (n.d.).[2] Compound Datasheet: 2-methyl-5-(trifluoromethyl)benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 360-64-5 (Analog: 2-Trifluoromethylbenzamide). Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
